KHK2455 is classified as a metabolic inhibitor and is part of a broader category of compounds aimed at modifying metabolic pathways to enhance anti-tumor immunity. It has been developed through a drug repurposing strategy, utilizing existing FDA-approved drugs to identify new therapeutic candidates for cancer treatment .
The specifics of these methods remain proprietary, as is common with many pharmaceutical compounds .
The precise molecular formula and 3D conformation are crucial for understanding its binding dynamics and pharmacokinetics .
KHK2455 primarily acts through competitive inhibition of IDO1. The chemical reaction can be summarized as follows:
This reaction prevents the conversion of tryptophan into kynurenine, which is a critical step in the kynurenine pathway associated with immune suppression in tumors. By inhibiting this pathway, KHK2455 aims to restore immune function against cancer cells .
The mechanism by which KHK2455 exerts its effects involves several steps:
This dual action not only targets IDO1 but also potentially affects tryptophan 2,3-dioxygenase (TDO), contributing to a broader immunotherapeutic effect .
While specific physical properties such as melting point or solubility have not been published for KHK2455, general properties expected for similar compounds include:
Chemical properties would include reactivity patterns typical for small-molecule inhibitors targeting heme-containing enzymes .
KHK2455 is primarily being investigated for its application in cancer therapy, particularly in combination with immune checkpoint inhibitors such as anti-PD-L1 agents. Its role in enhancing anti-tumor immunity makes it a candidate for treating various malignancies where immune evasion via the kynurenine pathway is evident . Additionally, ongoing clinical trials are evaluating its efficacy and safety profile in patients with advanced bladder cancer .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: